molecular formula C10H9BrFN B6160609 2-(3-bromo-5-fluorophenyl)-2-methylpropanenitrile CAS No. 878742-02-0

2-(3-bromo-5-fluorophenyl)-2-methylpropanenitrile

Cat. No.: B6160609
CAS No.: 878742-02-0
M. Wt: 242.1
InChI Key:
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Description

2-(3-bromo-5-fluorophenyl)-2-methylpropanenitrile, also known as 2-bromo-5-fluoro-2-methylpropionitrile, is an organobromine compound which has been widely studied due to its unique properties and potential applications in organic synthesis, pharmaceuticals, and other fields. This compound has been used as a reagent in organic synthesis, as a catalyst in pharmaceuticals, and as a fluorinated building block for drug development.

Scientific Research Applications

2-(3-bromo-5-fluorophenyl)-2-methylpropanenitrileuoro-2-methylpropionitrile is a versatile reagent and has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis for the preparation of various organic compounds, such as 2-(3-bromo-5-fluorophenyl)-2-methylpropanenitrileuoro-2-methylpropionic acid derivatives, 2-(3-bromo-5-fluorophenyl)-2-methylpropanenitrileuoro-2-methylpropionic acid amides, and 2-(3-bromo-5-fluorophenyl)-2-methylpropanenitrileuoro-2-methylpropionic acid esters. It has also been used as a catalyst in pharmaceuticals for the synthesis of various drug molecules. Additionally, it has been used as a fluorinated building block for drug development.

Mechanism of Action

2-(3-bromo-5-fluorophenyl)-2-methylpropanenitrileuoro-2-methylpropionitrile is an organobromine compound which undergoes nucleophilic substitution reactions with a variety of nucleophiles, such as amines, alcohols, and thiols. These reactions are believed to occur through a SN2 mechanism, in which the bromine atom of the compound is displaced by the nucleophile. Additionally, the compound can undergo electrophilic aromatic substitution reactions, in which the bromine atom is replaced by an electron-rich nucleophile.
Biochemical and Physiological Effects
2-(3-bromo-5-fluorophenyl)-2-methylpropanenitrileuoro-2-methylpropionitrile has not been extensively studied for its biochemical and physiological effects. However, it has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the regulation of the neurotransmitter acetylcholine. Additionally, it has been shown to inhibit the enzyme aldose reductase, which is involved in the regulation of sugar metabolism.

Advantages and Limitations for Lab Experiments

2-(3-bromo-5-fluorophenyl)-2-methylpropanenitrileuoro-2-methylpropionitrile has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent, and it is readily available from chemical suppliers. Additionally, it is a relatively stable compound and can be stored for extended periods of time without significant degradation. However, it is a toxic compound and should be handled with care. Additionally, it is a volatile compound and should be used in a well-ventilated area.

Future Directions

Future research on 2-(3-bromo-5-fluorophenyl)-2-methylpropanenitrileuoro-2-methylpropionitrile could focus on the development of new synthetic methods for its preparation, as well as the development of new applications for the compound. Additionally, further research could be conducted to investigate the biochemical and physiological effects of the compound, as well as its potential toxicity. Additionally, further research could be conducted to investigate the potential use of the compound as a therapeutic agent. Finally, research could be conducted to investigate the potential use of the compound as a building block for the development of new drugs.

Synthesis Methods

2-(3-bromo-5-fluorophenyl)-2-methylpropanenitrileuoro-2-methylpropionitrile can be synthesized from 2-(3-bromo-5-fluorophenyl)-2-methylpropanenitrileuoro-2-methylpropionic acid by reaction with aqueous sodium hydroxide and subsequent nitrile formation. It can also be synthesized from 2-(3-bromo-5-fluorophenyl)-2-methylpropanenitrileuoro-2-methylpropionic acid chloride by reaction with sodium amide in liquid ammonia. Additionally, it can be synthesized from 2-(3-bromo-5-fluorophenyl)-2-methylpropanenitrileuoro-2-methylpropionic acid by reaction with sodium cyanide in aqueous solution.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(3-bromo-5-fluorophenyl)-2-methylpropanenitrile involves the reaction of 3-bromo-5-fluorobenzaldehyde with acetone followed by a cyanation reaction using sodium cyanide and a suitable catalyst.", "Starting Materials": [ "3-bromo-5-fluorobenzaldehyde", "Acetone", "Sodium cyanide", "Catalyst" ], "Reaction": [ "Step 1: 3-bromo-5-fluorobenzaldehyde is reacted with acetone in the presence of a suitable catalyst to form 2-(3-bromo-5-fluorophenyl)-2-methylpropanol.", "Step 2: The resulting alcohol is then subjected to a cyanation reaction using sodium cyanide and a suitable catalyst to form 2-(3-bromo-5-fluorophenyl)-2-methylpropanenitrile." ] }

878742-02-0

Molecular Formula

C10H9BrFN

Molecular Weight

242.1

Purity

95

Origin of Product

United States

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